molecular formula C12H12ClN3O B3009791 4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 338975-77-2

4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B3009791
CAS No.: 338975-77-2
M. Wt: 249.7
InChI Key: XVOXUDXWNRRETM-UHFFFAOYSA-N
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Description

4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic compound with a unique structure that combines a pyrazolone core with a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-chlorobenzylamine with 5-methyl-2,4-dihydro-3H-pyrazol-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    5-methyl-2,4-dihydro-3H-pyrazol-3-one: A simpler analog without the chlorobenzyl group.

    4-chlorobenzylamine: The amine precursor used in the synthesis.

    2,4-dihydro-3H-pyrazol-3-one derivatives: Various derivatives with different substituents.

Uniqueness

The uniqueness of 4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[(4-chlorophenyl)methyliminomethyl]-5-methyl-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-8-11(12(17)16-15-8)7-14-6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGAGOUEQDWGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C=NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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